2,3-Dimethyl-3-heptanol
Overview
Description
2,3-Dimethyl-3-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Infrared Spectroscopy Studies
2,3-Dimethyl-3-heptanol has been studied through infrared spectroscopy. Research has focused on the effect of branching and steric hindrance on the aggregation of molecules like heptanol. This has implications for understanding hydrogen bonding networks and vibrational modes in molecules, as examined in a study on heptanol isomers (Serra et al., 2017).
Role in Fragrance Industry
This compound, as part of the branched chain saturated alcohols, has been reviewed for its use as a fragrance ingredient. These reviews provide detailed summaries of toxicology and dermatology related to fragrance ingredients (Mcginty et al., 2010).
Calorimetric and FTIR Studies
Calorimetric and FTIR studies of aliphatic alcohols, including this compound, have been conducted to understand the heat capacities and hydrogen bonding in these compounds. These studies are crucial for elucidating the phase behavior and thermal properties of such alcohols (Serra et al., 2018).
Degradation by Sphingomonas TTNP3
The degradation of certain nonylphenol isomers, including those derived from this compound, by the bacterium Sphingomonas TTNP3 has been researched. This is significant for understanding the environmental fate and biodegradation of these compounds (Corvini et al., 2004).
Sensory Properties in Food Chemistry
Research has been conducted on the sensory properties of compounds derived from this compound in food chemistry. This includes studying the odor thresholds and qualities of stereoisomers, which is vital for the food and beverage industry (Riegel et al., 2022).
Hydroamination Studies
Studies on the hydroamination of alcohols, including this compound, using different catalysts have been performed. This research is essential for understanding the mechanisms of chemical synthesis and reaction pathways (Kliger et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
2,3-dimethylheptan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEGVNXCNNWVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941319 | |
Record name | 2,3-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-71-4 | |
Record name | 2,3-Dimethyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-3-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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